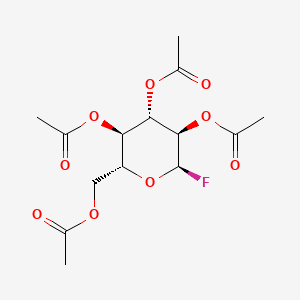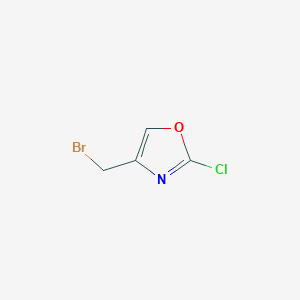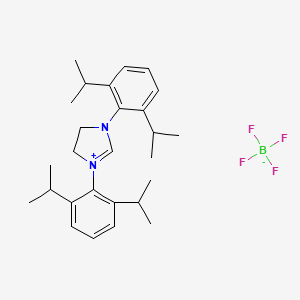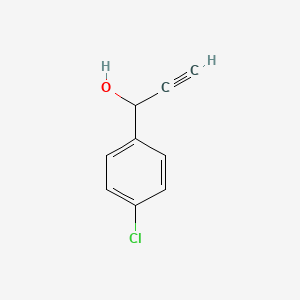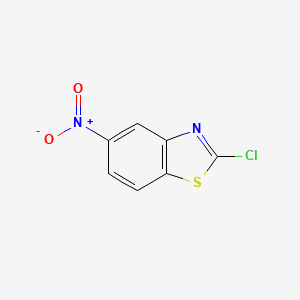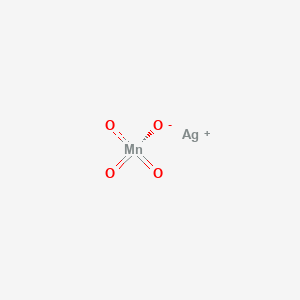
2-ヒドロキシ-6-(トリフルオロメチル)ベンズアルデヒド
概要
説明
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through the direct reaction of 2-hydroxybenzaldehyde with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) under controlled conditions.
Bromination and Subsequent Replacement: Another method involves the bromination of 2-hydroxybenzaldehyde followed by the replacement of the bromine atom with a trifluoromethyl group using reagents like trifluoromethyl lithium (CF₃Li).
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The choice of catalysts and reaction conditions is optimized to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: 2-Hydroxy-6-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 2-Hydroxy-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Hydroxy-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts significant biological activity, making it valuable in drug design and discovery.
In biology, the compound is used as a fluorescent probe to study cellular processes. Its hydroxyl group allows for easy conjugation with biomolecules, enabling researchers to track and visualize biological interactions.
In the field of medicine, derivatives of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde are explored for their potential therapeutic effects. These derivatives have shown promise in treating various diseases, including cancer and inflammatory disorders.
In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism by which 2-Hydroxy-6-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In drug design, the trifluoromethyl group enhances the compound's binding affinity to molecular targets, such as enzymes and receptors. This group can also increase the metabolic stability of the compound, prolonging its therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in disease pathways.
Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
2-Hydroxy-6-(trifluoromethyl)benzaldehyde is unique due to its combination of hydroxyl and trifluoromethyl groups. Similar compounds include:
2-Hydroxybenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)benzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and applications.
2-Hydroxy-6-methylbenzaldehyde: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and stability.
These compounds differ in their chemical behavior and applications, highlighting the unique role of 2-Hydroxy-6-(trifluoromethyl)benzaldehyde in various fields.
特性
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBICWJRPNXPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457563 | |
| Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-35-5 | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58914-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

